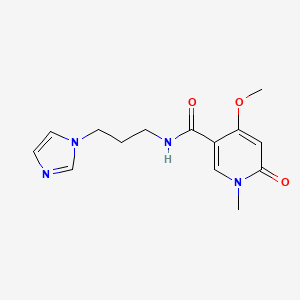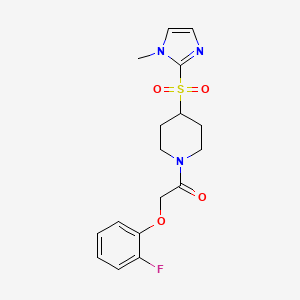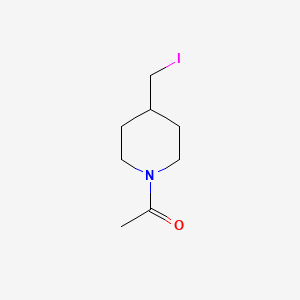
12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane is a chemical compound with the molecular formula C12H27BrO3Si and a molecular weight of 327.33 g/mol . It is characterized by the presence of a bromine atom, three oxygen atoms, and a silicon atom within its structure. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of complex organic molecules. Therefore, its targets can vary depending on the specific reaction it is involved in.
Mode of Action
2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane: interacts with its targets through chemical reactions. It plays a significant role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, a method widely used in the synthesis of complex organic molecules by safeguarding functional groups during synthetic procedures. This strategy is essential in synthesizing natural products and pharmaceuticals, where selective reactivity is required.
Biochemical Pathways
The specific biochemical pathways affected by 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane depend on the context of its use. In the synthesis of complex molecules, it can influence various pathways by enabling the creation of stable and complex structures.
Result of Action
The molecular and cellular effects of 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane ’s action are primarily observed in the resulting synthesized compounds. It enables the creation of complex molecules with potential applications in materials science and pharmaceuticals.
Preparation Methods
The synthesis of 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane typically involves the reaction of silane with sodium hydroxide to produce an oxidized silanol, followed by methylation to obtain the target compound . The reaction conditions usually require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide, methylating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Comparison with Similar Compounds
12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane can be compared with similar compounds such as:
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar silicon-oxygen framework but lacks the bromine atom.
3-Bromo-2,2,4,4-tetramethylpentane: This compound contains a bromine atom and a similar carbon framework but lacks the silicon-oxygen structure.
The uniqueness of this compound lies in its combination of bromine, silicon, and oxygen atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQGXGGSCBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2584707.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2584709.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)

![2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2584720.png)


![3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
